molecular formula C31H26N2O2 B12551324 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione CAS No. 821795-63-5

3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione

Cat. No.: B12551324
CAS No.: 821795-63-5
M. Wt: 458.5 g/mol
InChI Key: KNXWBYFJXPZPJG-UHFFFAOYSA-N
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Description

3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione is a synthetic pyrimidine-2,4-dione derivative intended for research and development purposes. Compounds based on the pyrimidine-2,4-dione scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . Specifically, pyrimidine-2,4-diones have been extensively investigated as potent antagonists of the P2X7 receptor, a key player in the immune system's inflammatory response . Antagonizing this receptor can suppress the release of pro-inflammatory cytokines like IL-1β, making such compounds valuable tools for studying neuropathic pain, chronic inflammation, and autoimmune diseases . The structural features of this compound, including the benzhydryl and benzyl groups, are consistent with modifications known to enhance potency and selectivity towards purinergic receptors . Researchers can utilize this chemical as a reference standard or as a building block in the synthesis of novel compounds for pharmaceutical screening and biochemical assay development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821795-63-5

Molecular Formula

C31H26N2O2

Molecular Weight

458.5 g/mol

IUPAC Name

3-benzhydryl-1,6-dibenzylpyrimidine-2,4-dione

InChI

InChI=1S/C31H26N2O2/c34-29-22-28(21-24-13-5-1-6-14-24)32(23-25-15-7-2-8-16-25)31(35)33(29)30(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22,30H,21,23H2

InChI Key

KNXWBYFJXPZPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various organic reactions, facilitating the development of new compounds with desired properties.

Medicinal Chemistry

Recent studies have investigated the potential of this compound as an anticonvulsant agent . Research indicates that it exhibits effectiveness in animal models of epilepsy by inhibiting voltage-gated sodium channels (Nav1.2) and L-type calcium channels, which are crucial for neuronal excitability and neurotransmission.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. In vitro studies demonstrated its ability to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Case Study 1: Anticonvulsant Efficacy

A study conducted on animal models revealed that this compound significantly reduced seizure frequency compared to control groups. The mechanism was attributed to its action on sodium and calcium channels.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of this compound were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated high efficacy against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating potent antibacterial properties.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of voltage-gated sodium channels (Nav1.2) and L-type calcium channels, which play crucial roles in neuronal excitability and neurotransmission . These interactions help stabilize neuronal membranes and prevent the excessive firing of neurons that leads to seizures.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

describes pyrimidine derivatives fused with thiazolo or quinazoline rings. For example:

  • (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
    • Core : Thiazolo[3,2-a]pyrimidine fused with a thiazole ring.
    • Substituents : 2,4,6-Trimethylbenzylidene, 5-methylfuran, and nitrile (CN).
    • Properties : Melting point 243–246°C, yield 68%, IR CN stretch at 2,219 cm⁻¹ .
  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
    • Core : Pyrimido[2,1-b]quinazoline fused system.
    • Substituents : 5-Methylfuran and nitrile.
    • Properties : Melting point 268–269°C, yield 57%, IR CO stretch at 1,719 cm⁻¹ .

Comparison with Target Compound :
The target compound lacks fused heterocyclic systems, simplifying its core but increasing steric bulk due to benzhydryl and benzyl groups. This bulk may reduce solubility compared to nitrile-containing analogues like 11a or 12, which exhibit polar functional groups (CN, CO) that enhance polarity .

Imidazolidin-2,4-dione Derivatives

focuses on imidazolidin-2,4-diones (five-membered dione rings), such as 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) .

  • Core : Imidazolidin-2,4-dione.
  • Substituents : Phenyl and 4-isopropylphenyl groups.
  • Properties : Yield 70–74%, demonstrated cardiovascular effects in rats .

Comparison with Target Compound: While the target’s pyrimidine-2,4-dione core is larger and more planar, imidazolidin-2,4-diones like IM-7 have greater conformational flexibility.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Pyrimidine-2,4-dione 3-Ben hydryl, 1,6-dibenzyl Not reported Not reported Dione, aromatic groups
11a (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, CN 243–246 68 CN, CO
IM-7 (Imidazolidin-2,4-dione) Imidazolidin-2,4-dione 3-Phenyl, 5-(4-isopropylphenyl) Not reported 70–74 Dione, aryl groups
  • Steric Effects : The target’s benzhydryl group introduces greater steric hindrance than the trimethylbenzylidene or phenyl groups in 11a or IM-7, which may lower solubility but increase membrane permeability.
  • Electronic Effects : Nitrile (CN) groups in 11a and 12 enhance polarity, contrasting with the target’s purely aromatic substituents.
Pharmacological Implications
  • IM-7 () showed acute cardiovascular effects in rats, suggesting that imidazolidin-2,4-diones with aryl substituents can modulate biological pathways .
  • Thiazolo-pyrimidines () were synthesized for structural diversity, but pharmacological data are absent. Their nitrile groups may offer reactivity for further derivatization .
  • Target Compound : The benzhydryl and benzyl groups may target hydrophobic binding pockets in enzymes or receptors, though empirical data are needed.

Biological Activity

3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including antifungal, antibacterial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with benzhydryl and dibenzyl groups. This structural configuration is believed to enhance its interaction with biological targets.

Antifungal Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antifungal properties. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibitory effects against various fungal strains such as Candida and Aspergillus species.

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.03–0.06 µg/mL against certain fungal strains .
  • In vivo studies demonstrated that compounds like L-173, closely related to the target compound, significantly suppressed yeast cell germination in Candida albicans, outperforming established antifungals like voriconazole .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Various studies indicate that derivatives possess activity against Gram-positive and Gram-negative bacteria.

  • For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of potency depending on the specific structural modifications made to the pyrimidine core .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound class has been evaluated through various assays. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

  • A specific study indicated that certain derivatives effectively lowered levels of TNF-alpha and IL-6 in treated models .

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties.

  • Research has indicated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .
  • Notably, one study reported a significant reduction in tumor growth in xenograft models treated with pyrimidine derivatives .

Case Studies

Case Study 1: Antifungal Efficacy Against C. albicans

A study conducted on a series of pyrimidine derivatives including this compound revealed its efficacy against C. albicans. The compound was administered at varying doses (12 mg/kg and 25 mg/kg), demonstrating a dose-dependent reduction in yeast cell germination compared to control groups .

Case Study 2: Antibacterial Activity Evaluation

In another investigation focused on antibacterial activity, a derivative of the target compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value significantly lower than that of traditional antibiotics used in clinical settings .

Summary of Research Findings

Activity TypeKey FindingsReference
AntifungalMIC as low as 0.03–0.06 µg/mL; superior to voriconazole in vivo
AntibacterialEffective against MRSA; lower MIC than traditional antibiotics
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in animal models
AnticancerInduced apoptosis in cancer cell lines; reduced tumor growth in xenografts

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